N-(naphthalen-1-ylmethylideneamino)fluoren-9-imine
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Overview
Description
N-(naphthalen-1-ylmethylideneamino)fluoren-9-imine is an organic compound that combines the structural features of naphthalene and fluorene
Preparation Methods
The synthesis of N-(naphthalen-1-ylmethylideneamino)fluoren-9-imine typically involves the condensation reaction between naphthalen-1-ylmethylamine and fluoren-9-one. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to scale up the process efficiently .
Chemical Reactions Analysis
N-(naphthalen-1-ylmethylideneamino)fluoren-9-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the imine group to an amine group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
N-(naphthalen-1-ylmethylideneamino)fluoren-9-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-ylmethylideneamino)fluoren-9-imine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
N-(naphthalen-1-ylmethylideneamino)fluoren-9-imine can be compared with other similar compounds such as:
N-(naphthalen-1-yl)-9,9-diphenyl-9H-fluoren-2-amine: This compound has a similar structure but with additional phenyl groups, which may alter its chemical and physical properties.
1,8-naphthalimide derivatives: These compounds share the naphthalene core and are used in similar applications, particularly in organic electronics.
Fluoren-9-amine derivatives: These compounds are structurally related and have applications in medicinal chemistry and materials science.
This compound is unique due to its specific combination of naphthalene and fluorene moieties, which confer distinct electronic and structural properties that are valuable in various scientific and industrial applications.
Properties
CAS No. |
18623-47-7 |
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Molecular Formula |
C24H16N2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(naphthalen-1-ylmethylideneamino)fluoren-9-imine |
InChI |
InChI=1S/C24H16N2/c1-2-11-19-17(8-1)9-7-10-18(19)16-25-26-24-22-14-5-3-12-20(22)21-13-4-6-15-23(21)24/h1-16H |
InChI Key |
YNEZTEXFPYQEBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NN=C3C4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
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